2-tert-Butyl-1,3-oxazole-4-carbothioamide

Medicinal Chemistry Property Prediction Lead Optimization

Oxazole SAR studies often lack sterically demanding, lipophilic analogs for probing membrane permeability and metabolic stability. 2-tert-Butyl-1,3-oxazole-4-carbothioamide (CAS 2126162-74-9) fills this gap with a unique tert-butyl/carbothioamide 1,3-oxazole scaffold. • Enhanced lipophilicity vs. 2-methyl or 2-cyclopropyl analogs for membrane permeability SAR • Stable in physiological buffer for robust cell-based GSK-3β and antimicrobial assays • 95%+ purity powder for parallel synthesis and diversity-oriented combinatorial chemistry workflows

Molecular Formula C8H12N2OS
Molecular Weight 184.26
CAS No. 2126162-74-9
Cat. No. B2463394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-1,3-oxazole-4-carbothioamide
CAS2126162-74-9
Molecular FormulaC8H12N2OS
Molecular Weight184.26
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CO1)C(=S)N
InChIInChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12)
InChIKeyNBCBKSFPRGIXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-1,3-oxazole-4-carbothioamide Overview


2-tert-Butyl-1,3-oxazole-4-carbothioamide (CAS: 2126162-74-9; molecular formula C8H12N2OS; molecular weight 184.26) is a functionalized 1,3-oxazole derivative bearing a tert-butyl group at position 2 and a carbothioamide (-C(S)NH2) substituent at position 4 of the heterocyclic ring . The tert-butyl group is known to confer enhanced lipophilicity and steric bulk, influencing physicochemical properties and molecular interactions relative to unsubstituted or smaller alkyl analogs .

Role Lipophilicity SAR probe with sterically demanding tert-butyl group Modulates ADME properties in lead optimization studies
Core scaffold 1,3-Oxazole-4-carbothioamide Privileged scaffold for antimicrobial and kinase inhibitor research
Use case Synthetic building block for compound library diversification 95%+ purity solid; suitable for parallel synthesis workflows

2-tert-Butyl-1,3-oxazole-4-carbothioamide: Generic Substitution Limitations


The combination of a bulky tert-butyl group and a carbothioamide moiety in this specific 1,3-oxazole scaffold creates a unique steric and electronic environment that is not recapitulated by common analogs such as 2-methyl-1,3-oxazole-4-carbothioamide (MW 142.18), 2-cyclopropyl-1,3-oxazole-4-carbothioamide (MW 168.22), or the parent oxazole-4-carbothioamide (MW 128.15) [1]. The tert-butyl group significantly increases calculated lipophilicity, with the parent oxazole-4-carbothioamide having a reported logP of 1.0091 versus a predicted higher value for the tert-butyl analog, and alters the compound's conformational preferences . Such differences directly impact key drug-like properties—including membrane permeability, metabolic stability, and target binding kinetics—making this compound a distinct chemical entity rather than a generic substitute for other oxazole-4-carbothioamides .

Target 2-tert-Butyl-1,3-oxazole-4-carbothioamide Bulkier tert-butyl group alters steric and lipophilic profile relative to smaller alkyl analogs, affecting membrane permeability and binding kinetics.
vs. Methyl 2-Methyl analog (MW 142.18) Lower molecular weight and reduced lipophilicity produce different conformational preferences; not a direct substitute for SAR studies of steric bulk.
vs. Parent Oxazole-4-carbothioamide (logP 1.0091) Absence of tert-butyl significantly lowers predicted logP and may alter ADME behavior; class-level property data may not transfer directly.

2-tert-Butyl-1,3-oxazole-4-carbothioamide: Quantitative Differentiation


Molecular Weight & Lipophilicity Comparison

The tert-butyl substituent at the 2-position of the oxazole ring markedly increases both molecular weight and predicted lipophilicity compared to smaller 2-substituents. For the target compound 2-tert-butyl-1,3-oxazole-4-carbothioamide, the molecular weight is 184.26 g/mol . This represents an increase of 42.08 g/mol (+29.6%) over the 2-methyl analog (142.18 g/mol) [1] and 16.04 g/mol (+9.5%) over the 2-cyclopropyl analog (168.22 g/mol) [2]. The parent oxazole-4-carbothioamide has a reported experimental logP of 1.0091 . While a direct experimental logP for the tert-butyl analog is not available, the introduction of a tert-butyl group is known to increase logP by approximately 1.0–1.5 units, suggesting a predicted logP of ~2.0–2.5 .

MW & Lipophilicity
Class-level inference
+42.08 g/mol (+29.6%) vs. 2-methyl analog; predicted logP increase ~1.0–1.5 units vs. parent
Supports distinct ADME profiling in medicinal chemistry
Predicted logP based on class trend; direct experimental confirmation advised.
Medicinal Chemistry Property Prediction Lead Optimization

Antimicrobial Activity Profile

While direct antimicrobial data for the target compound are not published, class-level evidence for the oxazole-4-carbothioamide scaffold indicates a defined antimicrobial profile. A study on oxazole-4-carbothioamide derivatives reported minimum inhibitory concentration (MIC) values against common pathogens: 8 µg/mL for Staphylococcus aureus, 16 µg/mL for Escherichia coli, and 32 µg/mL for Pseudomonas aeruginosa . Furthermore, a hybrid oxazole-4-carbothioamide derivative demonstrated potent inhibition of glycogen synthase kinase 3 beta (GSK-3β) with an IC50 of 0.25 µM, a key target in neurodegenerative and metabolic diseases . These class-level data establish a baseline expectation for the biological activity of the tert-butyl analog, which may be modulated by the enhanced lipophilicity conferred by the tert-butyl group.

Antimicrobial profile
Class-level inference
MIC S. aureus 8 µg/mL; E. coli 16 µg/mL; P. aeruginosa 32 µg/mL. GSK-3β IC50 0.25 µM (hybrid analog)
Supports scaffold as starting point for antimicrobial and kinase research
Data from oxazole-4-carbothioamide derivatives; tert-butyl analog activity may differ.
Antimicrobial Discovery SAR Studies Infectious Disease

Chemical Stability Under Physiological Conditions

The chemical stability of 2-tert-butyl-1,3-oxazole-4-carbothioamide has been assessed under simulated physiological conditions. In pH 7.4 phosphate-buffered saline (PBS) at 37°C, the compound maintained >95% integrity after 24 hours as determined by HPLC-UV analysis . This stability profile indicates that the tert-butyl group does not compromise, and may even enhance, the inherent stability of the carbothioamide-oxazole core. Comparative stability data for the parent oxazole-4-carbothioamide or smaller alkyl analogs under identical conditions are not publicly available, limiting a direct quantitative comparison. However, this data point provides a critical benchmark for researchers considering this compound for in vitro or cell-based assays requiring extended incubation times.

Stability in PBS
Data to verify
>95% intact after 24 h (pH 7.4, 37°C)
Indicates suitability for biological assays with extended incubation
HPLC-UV assessment; comparative data with parent analogs not available.
ADME/Tox Physicochemical Profiling Chemical Stability

2-tert-Butyl-1,3-oxazole-4-carbothioamide: Research and Industrial Applications


Lead Optimization: Lipophilicity-Driven ADME Modulation

Due to the significantly higher molecular weight and predicted lipophilicity conferred by the tert-butyl group , 2-tert-butyl-1,3-oxazole-4-carbothioamide serves as a valuable tool compound for structure-activity relationship (SAR) studies aimed at understanding the impact of lipophilicity on membrane permeability, metabolic stability, and off-target binding. Researchers can use this compound as a more lipophilic comparator to 2-methyl or 2-cyclopropyl analogs to dissect the contribution of steric bulk to pharmacological profiles .

Antimicrobial Scaffold Development

The oxazole-4-carbothioamide scaffold has documented antimicrobial activity, with MIC values against S. aureus (8 µg/mL), E. coli (16 µg/mL), and P. aeruginosa (32 µg/mL) . The tert-butyl analog represents a chemically distinct derivative of this core, offering opportunities for further functionalization and optimization. Its enhanced stability in physiological buffer makes it a robust starting point for medicinal chemistry campaigns targeting bacterial or fungal pathogens.

GSK-3β Pathway Investigation Tool

Hybrid oxazole-4-carbothioamide derivatives have demonstrated potent inhibition of GSK-3β with an IC50 of 0.25 µM . The tert-butyl analog provides a structurally related scaffold for exploring structure-activity relationships around this key kinase target. Its defined stability profile further supports its use in cell-based assays to probe GSK-3β-dependent signaling pathways relevant to neurodegenerative diseases and cancer.

Diversity-Oriented Synthesis Building Block

The tert-butyl group provides a chemically inert, sterically demanding substituent that can be exploited in diversity-oriented synthesis to generate compound libraries with enhanced three-dimensionality and distinct physicochemical properties. As a functionalized oxazole building block, 2-tert-butyl-1,3-oxazole-4-carbothioamide is supplied as a high-purity (95%+) solid powder , suitable for use in parallel synthesis and combinatorial chemistry workflows aimed at exploring novel chemical space.

Application
Selection Property
Validation Focus
Lead optimization: ADME modulation
Lipophilicity and steric profile
Membrane permeability and metabolic stability assays
Antimicrobial scaffold development
Carbothioamide-oxazole core with reported class-level activity
Antimicrobial susceptibility and SAR exploration
GSK-3β pathway investigation
Oxazole-4-carbothioamide analog with kinase inhibition context
Kinase inhibition assays and cell-based pathway models
Diversity-oriented synthesis
tert-Butyl oxazole building block, high purity
Compound library generation and physicochemical property mapping

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6 linked technical documents
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